molecular formula C13H10N4O2S B2849589 N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide CAS No. 1396886-87-5

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide

Cat. No.: B2849589
CAS No.: 1396886-87-5
M. Wt: 286.31
InChI Key: ATEPIJGUPQNWMD-UHFFFAOYSA-N
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Description

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylthiophen-2-yl group at the 5-position and a nicotinamide moiety at the 2-position. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, which enhances metabolic stability and confers rigidity to the structure. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives in antimicrobial, antifungal, and enzyme-inhibitory applications .

Properties

IUPAC Name

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-5-10(20-7-8)12-16-17-13(19-12)15-11(18)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEPIJGUPQNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and enzyme inhibition.

Chemical Structure

The compound consists of a nicotinamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methylthiophen group. This structural arrangement is believed to enhance its pharmacological properties.

Anticancer Activity

Studies have indicated that compounds containing the oxadiazole ring exhibit notable anticancer properties. Specifically, this compound has shown the ability to inhibit pathways involved in tumor growth and proliferation.

Key findings include:

  • Inhibition of STAT3 Pathway : Similar compounds have demonstrated the ability to inhibit the STAT3 signaling pathway, which plays a crucial role in cancer progression and immune evasion .
  • Cell Line Studies : Research on various cancer cell lines has revealed that these compounds can induce apoptosis and inhibit cell proliferation .

Antioxidant Properties

The compound may also possess antioxidant capabilities, protecting cells from oxidative stress. The antioxidant activity has been assessed through various assays, indicating significant free radical scavenging potential .

Enzyme Inhibition

Research has shown that oxadiazole derivatives can act as enzyme inhibitors. For instance:

  • Cholinesterase Inhibition : Some studies have reported that oxadiazole derivatives exhibit inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation .
  • Glucosidase Inhibition : The compound has demonstrated effectiveness in inhibiting glucosidase enzymes, which are important targets in diabetes management .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related oxadiazole derivatives:

Compound NameStructureBiological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyloxazoleStructureAnticancer activity via STAT3 inhibition
N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-y]-indoleStructureAntimicrobial properties
N-[5-(benzothiazolyl)-1,3,4-thiadiazol]-indoleStructureInhibitory effects on cancer cell proliferation

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the compound's effect on pancreatic cancer cell lines (PANC-1). Results indicated significant apoptosis induction and reduced cell viability compared to control groups .
  • Antioxidant Activity Assessment : The antioxidant capacity was measured using the CUPRAC assay. The compound exhibited strong scavenging activity against free radicals .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited glucosidase activity, suggesting potential applications in managing diabetes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues
Compound Name Core Structure Key Substituents Biological Activity Potency Insights Reference
Target Compound 1,3,4-Oxadiazole 4-Methylthiophen, Nicotinamide Hypothetical: Antifungal High lipophilicity, moderate solubility N/A
LMM5 1,3,4-Oxadiazole 4-Methoxyphenyl, Benzamide Antifungal Moderate activity, bulky substituents
LMM11 1,3,4-Oxadiazole Furan, Benzamide Antifungal Higher potency than LMM5
2a 1,3,4-Oxadiazole Benzofuran, Thioacetamide Antimicrobial Electron-withdrawing groups enhance activity
NTD1 1,3,4-Thiadiazole Methyl, Nicotinamide Not specified Sulfur core may improve stability
AB1 1,3,4-Oxadiazole 4-Aminophenyl, Acetamide Not specified Electron-donating amine enhances binding
Table 2: Physicochemical Properties (Hypothetical)
Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.8 2 6 95
LMM5 3.5 1 8 120
LMM11 3.2 1 7 110
2a 3.0 2 7 105
NTD1 2.5 2 6 90

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., LMM5’s 4-methoxyphenyl) reduce antifungal activity, while smaller heteroaromatics (e.g., LMM11’s furan) enhance it .
  • Core Heteroatoms : Oxadiazole derivatives generally exhibit stronger target binding than thiadiazoles due to oxygen’s electronegativity .
  • Nicotinamide Advantage : The nicotinamide moiety in the target compound may improve solubility and hydrogen-bonding interactions compared to benzamide or thioacetamide linkers .

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